molecular formula C9H8ClN3 B8778546 6-Chloro-3-methylquinoxalin-5-amine CAS No. 919994-76-6

6-Chloro-3-methylquinoxalin-5-amine

Cat. No. B8778546
M. Wt: 193.63 g/mol
InChI Key: MRVXEMPOLLOYNT-UHFFFAOYSA-N
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Patent
US07781438B2

Procedure details

Tin(II)-chloride dihydrate (21.7 g, 96.12 mmol, 5.4 equiv) was added at room temperature to a solution of 7-chloro-2-methyl-8-nitro-quinoxaline (3.98 g, 17.80 mmol) in a mixture of EtOAc (56 ml) and ethanol (28 ml). After 40 minutes at 80° C., the reaction mixture was cooled to room temperature, diluted with ice water, filtered, and extracted with EtOAc. The combined organic layers were washed with concentrated aqueous NaHCO3 solution and brine, dried over Na2SO4, filtered, and concentrated in vacuo to afford 6-chloro-3-methyl-quinoxalin-5-ylamine, which was used in the next transformation without purification. MS (ES+): 194.2 (M+H)+.
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
7-chloro-2-methyl-8-nitro-quinoxaline
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[Cl:6][C:7]1[C:16]([N+:17]([O-])=O)=[C:15]2[C:10]([N:11]=[CH:12][C:13]([CH3:20])=[N:14]2)=[CH:9][CH:8]=1>CCOC(C)=O.C(O)C>[Cl:6][C:7]1[C:16]([NH2:17])=[C:15]2[C:10](=[CH:9][CH:8]=1)[N:11]=[CH:12][C:13]([CH3:20])=[N:14]2 |f:0.1.2|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
7-chloro-2-methyl-8-nitro-quinoxaline
Quantity
3.98 g
Type
reactant
Smiles
ClC1=CC=C2N=CC(=NC2=C1[N+](=O)[O-])C
Name
Quantity
56 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with concentrated aqueous NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC=1C(=C2N=C(C=NC2=CC1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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